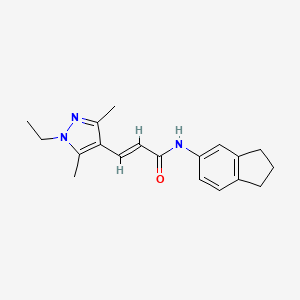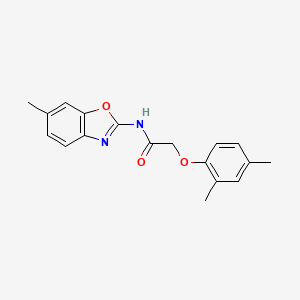![molecular formula C18H23ClN4O2 B10900044 1-[(4-chloro-3-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900044.png)
1-[(4-chloro-3-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. Its structure includes a pyrazole ring, a piperidine moiety, and a chlorinated phenoxy group, making it a unique molecule for study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrazole derivative with a piperidine compound, often under reflux conditions in the presence of a suitable solvent.
Attachment of the chlorinated phenoxy group: This is usually done via a nucleophilic substitution reaction, where the phenoxy group is introduced using a chlorinated phenol derivative and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid: This compound shares the chlorinated phenoxy group but differs in the rest of its structure.
4-Chloro-3-methylphenol: A simpler compound that contains the chlorinated phenoxy group but lacks the pyrazole and piperidine moieties.
Uniqueness
1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(1-methyl-4-piperidyl)-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, a piperidine moiety, and a chlorinated phenoxy group
Eigenschaften
Molekularformel |
C18H23ClN4O2 |
|---|---|
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O2/c1-13-11-15(3-4-16(13)19)25-12-23-10-7-17(21-23)18(24)20-14-5-8-22(2)9-6-14/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
DYSQRUKWNKDACF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3CCN(CC3)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B10899962.png)
![2-chloro-N-[(1E)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10899964.png)
![2-(4-tert-butylphenyl)-N'-[(Z)-(2-fluorophenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10899968.png)
![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899969.png)
![(2E)-2-[1-(butylamino)ethylidene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B10899988.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10899989.png)
![5-[(4-{(1Z)-1-[2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10899994.png)
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide](/img/structure/B10900007.png)

![1-(4-chlorobenzyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900013.png)

![N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900020.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10900022.png)
![Ethyl 6-tert-butyl-2-{[(3,4-dichlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10900030.png)
